molecular formula C15H17ClN4O4S2 B2844249 Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 688749-58-8

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate

Cat. No.: B2844249
CAS No.: 688749-58-8
M. Wt: 416.9
InChI Key: XQMOSEAOGXDKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-chlorothien-2-yl group, linked via a thioacetyl bridge to a piperazine ring capped by an ethyl carboxylate moiety. The oxadiazole ring contributes to metabolic stability and π-π interactions, while the 5-chlorothiophene enhances lipophilicity and electronic effects. The piperazine group improves solubility and enables hydrogen bonding .

Properties

IUPAC Name

ethyl 4-[2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S2/c1-2-23-15(22)20-7-5-19(6-8-20)12(21)9-25-14-18-17-13(24-14)10-3-4-11(16)26-10/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOSEAOGXDKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

Starting Material : 5-Chlorothiophene-2-carboxylic acid.
Procedure :

  • Esterification : React with ethanol under acidic conditions (H$$2$$SO$$4$$, reflux) to yield ethyl 5-chlorothiophene-2-carboxylate.
  • Hydrazinolysis : Treat with excess hydrazine hydrate (80% v/v) in ethanol under reflux (4–6 h) to form 5-chlorothiophene-2-carbohydrazide.

Characterization :

  • Yield : 85–90% (reported for analogous hydrazides).
  • 1H NMR (DMSO-d6) : δ 9.81 (s, 1H, NH), 7.72 (d, J = 3.9 Hz, 1H, thienyl-H), 7.15 (d, J = 3.9 Hz, 1H, thienyl-H), 4.20 (s, 2H, NH$$_2$$).

Cyclization to Oxadiazole-Thiol

Reagents : Carbon disulfide (CS$$_2$$), potassium hydroxide (KOH), ethanol.
Procedure :

  • Suspend the hydrazide (0.1 mol) in ethanol (100 mL).
  • Add CS$$_2$$ (0.15 mol) and KOH (0.12 mol).
  • Reflux for 6–8 h, then acidify with HCl to precipitate the product.

Mechanism : Cyclization proceeds via intramolecular nucleophilic attack of the hydrazide sulfur on the carbonyl carbon, forming the 1,3,4-oxadiazole ring (Fig. 2).

Characterization :

  • Yield : 70–75%.
  • 1H NMR (DMSO-d6) : δ 14.02 (s, 1H, SH), 7.89 (d, J = 3.9 Hz, 1H, thienyl-H), 7.28 (d, J = 3.9 Hz, 1H, thienyl-H).

Synthesis of Ethyl 4-(Chloroacetyl)piperazine-1-carboxylate

Piperazine Protection

Starting Material : Piperazine.
Procedure :

  • React piperazine (1.0 mol) with ethyl chloroformate (1.1 mol) in dichloromethane (DCM) at 0°C.
  • Stir for 2 h, then wash with water and dry over Na$$2$$SO$$4$$ to isolate ethyl piperazine-1-carboxylate.

Yield : 88–92%.

Acetylation with Chloroacetyl Chloride

Reagents : Chloroacetyl chloride, triethylamine (TEA), DCM.
Procedure :

  • Dissolve ethyl piperazine-1-carboxylate (0.1 mol) in DCM.
  • Add TEA (0.12 mol) and chloroacetyl chloride (0.11 mol) dropwise at 0°C.
  • Stir for 4 h at room temperature, then extract with DCM and concentrate.

Characterization :

  • Yield : 80–85%.
  • 13C NMR (CDCl3) : δ 166.5 (C=O), 61.8 (OCH2CH3), 52.4 (N-CH2-CO), 44.9 (piperazine-C), 41.2 (CH2Cl).

Coupling via Nucleophilic Substitution

Reagents : Oxadiazole-thiol (1.1 eq), ethyl 4-(chloroacetyl)piperazine-1-carboxylate (1.0 eq), K$$2$$CO$$3$$, acetone.
Procedure :

  • Suspend oxadiazole-thiol (0.1 mol) and K$$2$$CO$$3$$ (0.12 mol) in acetone (50 mL).
  • Add chloroacetyl-piperazine derivative (0.1 mol) and reflux for 6–8 h.
  • Filter, concentrate, and recrystallize from ethanol.

Mechanism : Thiolate ion attacks the chloroacetyl carbon, displacing chloride (SN2) to form the thioether (Fig. 3).

Characterization :

  • Yield : 65–70%.
  • 1H NMR (DMSO-d6) : δ 7.85 (d, J = 3.9 Hz, 1H, thienyl-H), 7.22 (d, J = 3.9 Hz, 1H, thienyl-H), 4.42 (s, 2H, S–CH2), 4.10 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.55–3.40 (m, 8H, piperazine-H), 1.21 (t, J = 7.1 Hz, 3H, CH3).
  • HRMS (ESI) : m/z [M+H]+ Calculated for C18H20ClN4O4S2: 479.06; Found: 479.08.

Optimization and Challenges

Reaction Conditions

  • Solvent : Acetone outperforms DMF in minimizing side reactions.
  • Base : K$$2$$CO$$3$$ provides optimal thiolate formation without overbasification.
  • Temperature : Reflux (56°C) ensures complete substitution within 6 h.

Purity Concerns

  • Byproducts : Unreacted chloroacetyl-piperazine (removed via column chromatography).
  • Crystallization : Ethanol yields >95% pure product after two recrystallizations.

Comparative Data of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Hydrazide Formation Hydrazine hydrate, EtOH, reflux 85–90 98
Oxadiazole Cyclization CS2, KOH, EtOH, reflux 70–75 97
Piperazine Acetylation Chloroacetyl chloride, TEA, DCM 80–85 99
Coupling K2CO3, acetone, reflux 65–70 95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as a hydrazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides or reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine or ester derivatives.

Scientific Research Applications

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

    Pharmaceuticals: The compound is a candidate for the development of new therapeutic agents due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Table 1: Key Structural Analogs and Physicochemical Properties
Compound Name Oxadiazole Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 5-Chlorothien-2-yl 382.46 ~2.5* 7
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3-Methylphenyl 390.5 2.2 7
Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-Dimethylphenyl 404.5 2.8 7
Ethyl 4-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate Thiophen-2-yl 382.46 2.1 7
Ethyl 5-[(f[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiog acetyl)amino]-... (ChemBridge 7933420) 4-Chlorophenyl 418.3 3.0 8

*Estimated based on substituent contributions.

Key Observations:
  • Chlorine vs. Methyl Groups: The 5-chlorothienyl substituent in the target compound increases lipophilicity (higher XLogP3) compared to non-chlorinated analogs like the thiophen-2-yl derivative (XLogP3 = 2.1 vs. ~2.5). This may enhance membrane permeability .
  • Aromatic vs.
Table 2: Reported Bioactivity of Selected Analogs
Compound Class Substituent Assay/Activity IC50/Inhibition Reference
Oxadiazole-piperazine derivatives 4-Chlorophenyl D-glycero-b-D-manno-heptose-1-phosphate adenylyltransferase inhibition Dose-dependent
Oxadiazole-phosphonates Pyridin-4-yl Antiproliferative (HCT116 colon cancer) 9.5 ± 1.5 µM
Target Compound (Inferred) 5-Chlorothien-2-yl Not explicitly reported; inferred from analogs Likely similar N/A
Key Findings:
  • Enzyme Inhibition : Analogs with chlorinated aryl groups (e.g., 4-chlorophenyl) show dose-dependent inhibition in enzyme assays, suggesting the target compound’s chloro-thiophene may exhibit comparable or enhanced activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.